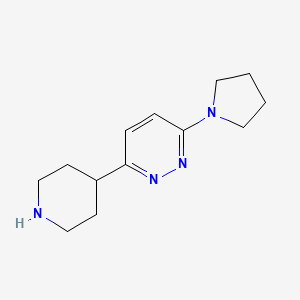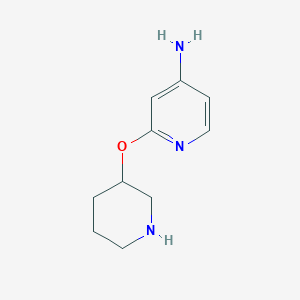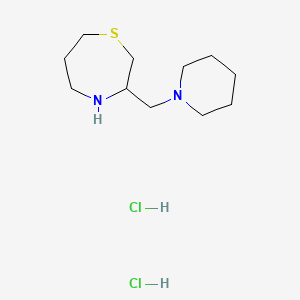
3-(Piperidin-1-ylmethyl)-1,4-thiazepane dihydrochloride
Overview
Description
3-(Piperidin-1-ylmethyl)-1,4-thiazepane dihydrochloride is a chemical compound known for its unique structure, which combines a piperidine ring with a thiazepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-ylmethyl)-1,4-thiazepane dihydrochloride typically involves the reaction of piperidine with a suitable thiazepane precursor. One common method includes the alkylation of piperidine with a halomethyl thiazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-1-ylmethyl)-1,4-thiazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazepane ring to a more saturated form.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazepane derivatives.
Substitution: Various substituted piperidine or thiazepane derivatives.
Scientific Research Applications
3-(Piperidin-1-ylmethyl)-1,4-thiazepane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological or infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Piperidin-1-ylmethyl)-1,4-thiazepane dihydrochloride exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the thiazepane ring may modulate enzyme activity. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
3-(Piperidin-1-ylmethyl)-1,4-diazepane: Similar structure but with a diazepane ring instead of a thiazepane ring.
3-(Morpholin-1-ylmethyl)-1,4-thiazepane: Contains a morpholine ring instead of a piperidine ring.
3-(Piperidin-1-ylmethyl)-1,4-oxazepane: Features an oxazepane ring instead of a thiazepane ring.
Uniqueness: 3-(Piperidin-1-ylmethyl)-1,4-thiazepane dihydrochloride is unique due to the presence of both piperidine and thiazepane rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(piperidin-1-ylmethyl)-1,4-thiazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S.2ClH/c1-2-6-13(7-3-1)9-11-10-14-8-4-5-12-11;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYBKJPHVYVDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1-(7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434422.png)
![3-Cyclopropyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434423.png)
![5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434424.png)
![6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid](/img/structure/B1434425.png)

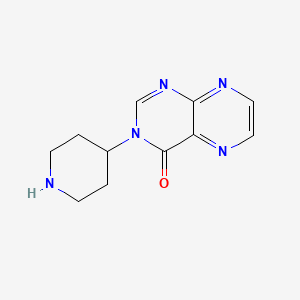
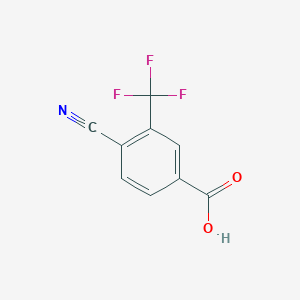
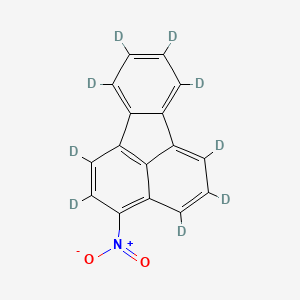


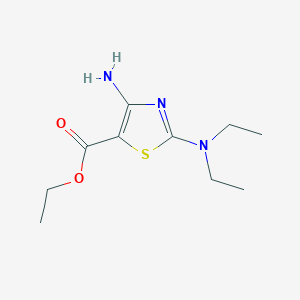
![N-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434442.png)
